molecular formula C13H18N2O3 B13558022 2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine

2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine

Cat. No.: B13558022
M. Wt: 250.29 g/mol
InChI Key: MEHYOLHJCSYBTI-UHFFFAOYSA-N
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Description

2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of an indole ring substituted with three methoxy groups at positions 4, 5, and 6, and an ethylamine chain at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Biological Activity

2-(4,5,6-Trimethoxy-1H-indol-3-yl)-ethylamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine

The compound features an indole core with three methoxy groups at positions 4, 5, and 6, which are known to influence its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is suggested that the compound may bind to serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in neurotransmission and may exhibit psychoactive effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The compound's structure allows it to target bacterial topoisomerases, which are essential for bacterial DNA replication.

Table 1: Antibacterial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coliTBD
Similar Indole DerivativeAcinetobacter baumannii8–16
Similar Indole DerivativeKlebsiella pneumoniaeTBD

The minimum inhibitory concentration (MIC) values suggest that these compounds may be effective against multidrug-resistant strains .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The presence of methoxy groups enhances the cytotoxicity of these compounds against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of indole derivatives found that compounds with similar structures to this compound demonstrated significant growth inhibition in cancer cell lines such as A431 and HT29. The IC50 values for these compounds were reported to be less than that of standard chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The following observations have been made:

  • Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring enhances both antimicrobial and anticancer activities.
  • Ethylamine Chain : The ethylamine moiety contributes to increased binding affinity to target receptors .

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Methoxy GroupsIncreases bioactivity
Ethylamine MoietyEnhances receptor binding
Indole CoreEssential for pharmacological effects

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2O3/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2/h6-7,15H,4-5,14H2,1-3H3

InChI Key

MEHYOLHJCSYBTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)NC=C2CCN)OC)OC

Origin of Product

United States

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